3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives, specifically categorized as a dihydroindole. This compound features an amino group and an ethyl substituent on the nitrogen atom, contributing to its unique properties and potential applications in medicinal chemistry.
The structure and properties of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one have been discussed in various scientific literature, particularly in studies focusing on the synthesis and biological activity of indole derivatives. For instance, research has highlighted methods for synthesizing related compounds and their biological implications, such as tyrosine kinase inhibition and antimicrobial activities .
3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one is classified under:
The synthesis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice. For example, reactions are often conducted in solvents like acetonitrile or toluene at elevated temperatures (around 80°C) for optimal yields .
Key structural data includes:
3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one can participate in several chemical reactions:
Reactions are often facilitated by the use of catalysts or specific solvents that enhance reactivity. For instance, using pyridine as a base in condensation reactions has been shown to improve yields significantly .
The mechanism of action for compounds like 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one often involves interactions with biological targets such as enzymes or receptors. For example:
Research indicates that modifications on the indole structure can significantly alter biological activity, highlighting the importance of structural nuances in medicinal chemistry .
Key physical properties include:
Chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize the compound's structure and purity .
3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one represents a structurally specialized indolinone derivative characterized by the fusion of a benzene ring with a pyrrolidin-2-one moiety. This compound (CAS: 1105068-64-1) is typically isolated as a hydrochloride salt (C₁₀H₁₂N₂O·HCl), with a molecular weight of 213 g/mol and a LogP value of 0.84, indicating moderate lipophilicity [1] [8]. Its molecular architecture features a chiral center at C-3 and one rotatable bond, rendering it a conformationally constrained scaffold for drug design. The 3-amino group coupled with the N1-ethyl substitution creates distinct electronic and steric environments that influence intermolecular interactions with biological targets. As a member of the indole alkaloid analog family, this compound occupies a strategic position in medicinal chemistry due to the privileged status of indolinones in targeting enzyme active sites and regulatory protein domains .
The indol-2-one (oxindole) core serves as a versatile molecular framework in pharmacological agents due to its capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking with biological macromolecules. This scaffold is evolutionarily conserved in natural products and clinical drugs, including sunitinib (an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma) and tenidap (a COX inhibitor) [6] . The oxindole’s bioisosteric relationship with adenine nucleotides enables competitive inhibition of ATP-binding pockets in kinases, while its planar conformation facilitates DNA intercalation in antimicrobial agents. The 3-amino substitution specifically enhances target affinity through:
Table 1: Bioactive Indol-2-one Derivatives and Their Therapeutic Applications
Compound Name | Structural Features | Therapeutic Area | Key Molecular Target |
---|---|---|---|
Sunitinib | 5-Fluoro-3-pyrroleideneoxindole | Anticancer (RCC, GIST) | VEGFR, PDGFR |
Tenidap | 3-Chloro-4-cyclohexylaminooxindole | Anti-inflammatory | COX-2, 5-LOX |
3-Amino-1-ethylindolin-2-one | 3-Amino, N1-ethyl substitution | Pharmacological probe | Under investigation |
The synthetic versatility of 3-amino-1-ethylindolin-2-one stems from orthogonal reactivity at three key positions: the 3-amino group, N1-nitrogen, and C3-carbonyl oxygen. Strategic modifications at these sites enable rational optimization of drug-like properties:
N1-Alkylation: The indole nitrogen is selectively alkylated using ethyl bromide under phase-transfer conditions (aq. KOH/acetone), yielding the 1-ethyl derivative without ester hydrolysis. This method contrasts with transesterification observed with NaOMe/MeOH [3]. The ethyl group enhances lipophilicity (LogP +0.3 vs. methyl analog) and modulates metabolic stability by reducing CYP2C9-mediated oxidation.
C3-Amino derivatization: The nucleophilic 3-amino group participates in:
Heterocyclization: Serves as a precursor for thiazole formation via reaction with phenacyl bromides [3]
Knoevenagel condensation: The activated C3 position undergoes nucleophilic attack when deprotonated, enabling C-C bond formation with electrophilic carbons. This reaction constructs extended π-systems for kinase inhibition applications [6].
Table 2: Synthetic Routes to Functionalized 3-Aminoindolin-2-one Derivatives
Reaction Type | Conditions | Position Modified | Key Products | Yield Range |
---|---|---|---|---|
N1-Alkylation | aq. KOH/acetone, EtBr, 20°C | N1 | 1-Ethyl-3-aminoindolin-2-one | 85-92% |
C3-Amino acylation | DCM, EDC·HCl, HOBt, RT | C3-NH₂ | Pyrrole-3-carboxamide conjugates | 60-78% |
Schiff base formation | EtOH, AcOH cat., reflux | C3-NH₂ | Arylideneiminoindolinones | 70-85% |
Knoevenagel condensation | Piperidine/EtOH, 80°C | C3 | 3-(Heteroarylidene)indolin-2-ones | 65-90% |
The N1-ethyl group in 3-aminoindolin-2-one derivatives confers distinct pharmacological advantages over alternative substituents, as demonstrated through systematic structure-activity relationship (SAR) studies:
Bioactivity optimization: Ethyl substitution demonstrates superior anticancer potency compared to methyl or pentyl analogs. In VEGFR2 inhibition assays, the ethylaminoethylcarbamoyl-pyrrole conjugate (IC₅₀ = 0.32 μM against A549 lung cancer) outperformed methyl (IC₅₀ = 1.47 μM) and pentyl (IC₅₀ >100 μM) derivatives by enhancing membrane permeability and target residence time [6]. This aligns with the LogP sweet spot (0.5–1.5) for blood-brain barrier penetration.
Steric and electronic effects: The ethyl group balances steric occupancy (molar refractivity = 20.3) and electron-donating capacity (+I effect), preventing π-stacking disruptions observed with bulky benzyl substituents. Quantum mechanical calculations indicate the ethyl conformation minimizes torsional strain (ΔE = 2.1 kcal/mol vs. 3.8 kcal/mol for benzyl) in protein-bound states.
Metabolic stability: Microsomal studies reveal ethyl derivatives undergo ω-1 hydroxylation (t₁/₂ = 42 min) rather than rapid N-demethylation (t₁/₂ = 8 min for methyl analogs), extending plasma half-life. Aryl substitutions (e.g., benzyl) suffer from rapid cytochrome P450-mediated ring oxidation (t₁/₂ < 5 min) [6].
Table 3: Biological Activity of N1-Substituted 3-Aminoindolin-2-one Analogs
N1-Substituent | C3-Conjugate | A549 IC₅₀ (μM) | LogP | VEGFR2 IC₅₀ (μM) | Metabolic t₁/₂ (min) |
---|---|---|---|---|---|
Methyl | Chloropyrrole-carboxamide | 1.47 ± 0.13 | 0.51 | 1.98 ± 0.21 | 8 ± 1.2 |
Ethyl | Chloropyrrole-carboxamide | 0.32 ± 0.03 | 0.84 | 0.45 ± 0.07 | 42 ± 3.5 |
Pentyl | Chloropyrrole-carboxamide | >100 | 2.17 | >50 | 28 ± 2.1 |
Benzyl | Chloropyrrole-carboxamide | 2.43 ± 0.26 | 1.95 | 3.21 ± 0.38 | 4.8 ± 0.7 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7